molecular formula C10H17N3O3 B5462150 [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea

Cat. No.: B5462150
M. Wt: 227.26 g/mol
InChI Key: UUWZUZAAFXKABH-WUXMJOGZSA-N
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Description

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea is a complex organic compound characterized by its unique structure, which includes a 2-oxooxolan ring and a butan-2-ylideneamino group

Preparation Methods

The synthesis of [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea typically involves multiple steps. One common method includes the reaction of 5-methyl-2-oxooxolan-3-yl with butan-2-ylideneamino under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-6(12-13-10(11)15)3-4-8-5-7(2)16-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWZUZAAFXKABH-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)CCC(=NNC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(=O)O1)CC/C(=N/NC(=O)N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321760
Record name [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300702-69-6
Record name [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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